molecular formula C8H6BrN3O B1300539 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 214117-50-7

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1300539
M. Wt: 240.06 g/mol
InChI Key: XZOFKUWCLXPJBZ-UHFFFAOYSA-N
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Description

The compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole heterocyclic system, which is known for its significant biological activities, including antimicrobial and antifungal properties. The presence of a bromophenyl group in the structure of such compounds is often associated with enhanced biological activity due to the potential for further chemical modifications .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of various precursors under specific conditions. For instance, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . Another example is the one-pot synthesis of 4-(2-(4-bromophenyl)-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-ones/thiones using Mg(NO3)2 as a catalyst, which provided excellent yields and short reaction times .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as single-crystal X-ray diffraction, NMR, MS, and IR spectroscopy. For example, a compound with a similar structure crystallized in the triclinic space group P-1, with specific unit cell parameters and exhibited moderate antifungal activity . Another related compound crystallized in the monoclinic space group P21/n, with its own unique unit cell parameters .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the study of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one provided insights into the compound's chemical reactivity properties using Conceptual DFT (CDFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The density, melting point, and solubility can vary depending on the nature of the substituents. The antimicrobial and antifungal activities of these compounds are significant, with some showing moderate to high activity against various strains of bacteria and fungi. The structure-activity relationship suggests that the length of the carbon radical can influence the antimicrobial effect, and specific modifications can either enhance or reduce the antifungal activity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research shows that these compounds exhibit significant effectiveness against various strains of bacteria and fungi. For instance, a study by Safonov and Panasenko (2022) synthesized new triazole derivatives and found them to exhibit strong antimicrobial and antifungal activity, particularly against fungal species (Safonov & Panasenko, 2022). Kaneria et al. (2016) also reported the successful synthesis of triazol derivatives with notable antimicrobial activities (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Corrosion Inhibition

Another significant application of these compounds is in the field of corrosion inhibition. A study conducted by Al-amiery et al. (2020) revealed that a synthesized triazole-based compound demonstrated excellent efficiency in inhibiting the corrosion of mild steel in a corrosive environment. This compound fits well into the Langmuir isotherm model, indicating its potential for practical applications in corrosion protection (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Biological Activity in Veterinary Medicine

In veterinary medicine, certain derivatives of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one have shown promising results. A study by Ohloblina, Bushuieva, and Parchenko (2022) explored the use of triazole derivatives in veterinary medicine, particularly focusing on their antimicrobial and antifungal effects. Their research indicated the potential of these compounds for treating fungal diseases in animals (Ohloblina, Bushuieva, & Parchenko, 2022).

properties

IUPAC Name

4-(4-bromophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOFKUWCLXPJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363183
Record name 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

CAS RN

214117-50-7
Record name 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Yogeeswari, SK Patel, IV Reddy, A Semwal… - Biomedicine & Aging …, 2012 - Elsevier
Neuropathic pain is characterized by a neuronal hyperexcitability in damaged areas of the peripheral or central nervous system. The neuronal hyperexcitability in neuropathic pain have …
Number of citations: 6 www.sciencedirect.com
C Sheng, X Che, W Wang, S Wang, Y Cao… - European journal of …, 2011 - Elsevier
The incidence of life-threatening fungal infections is increasing dramatically. In an attempt to develop novel antifungal agents, our previously synthesized phenoxyalkylpiperazine …
Number of citations: 61 www.sciencedirect.com

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